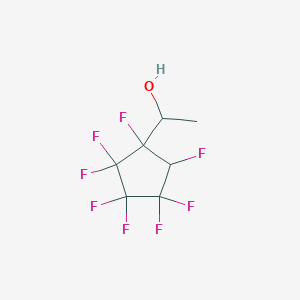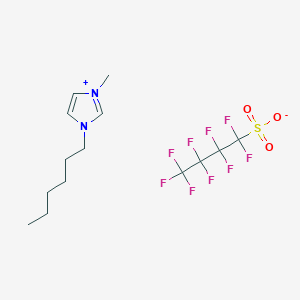
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol (OFCPE) is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid with a low vapor pressure and high boiling point. It is soluble in many organic solvents and is relatively non-toxic. OFCPE has been used in the synthesis of a variety of compounds, including polymers, surfactants, and pharmaceuticals. It has also been used in the production of fluoro-containing polymers and in the synthesis of fluorinated polymers. In addition, OFCPE has been used in the synthesis of nanomaterials, as a reagent in organic synthesis, and as a solvent for the extraction of organic compounds.
Wirkmechanismus
The mechanism of action of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol is not fully understood. However, it is believed that the fluorine atoms in the molecule interact with the other atoms in the molecule in a manner that is not seen with non-fluorinated compounds. This interaction is thought to be responsible for the low toxicity and high boiling point of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to be relatively non-toxic and has been used in the synthesis of a variety of compounds, including polymers, surfactants, and pharmaceuticals.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol has several advantages for laboratory experiments. It is a colorless liquid with a low vapor pressure and high boiling point, making it an ideal solvent for the extraction of organic compounds. It is also relatively non-toxic and can be synthesized in a relatively straightforward two-step process. The main limitation of this compound is that it is not widely available and can be difficult to obtain.
Zukünftige Richtungen
There are several potential future directions for the use of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol. It could be used in the synthesis of more complex fluorinated polymers, as well as in the production of novel nanomaterials. In addition, this compound could be used in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications.
Synthesemethoden
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol can be synthesized through a two-step process. In the first step, an alkyl halide is reacted with an alcohol in the presence of a base to form an alkoxide intermediate. In the second step, the alkoxide intermediate is reacted with a fluorine-containing reagent to produce the desired this compound. The two-step process is relatively straightforward and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol is widely used in scientific research due to its low toxicity and high boiling point. It is an excellent solvent for the extraction of organic compounds and has been used in the synthesis of a variety of compounds, including polymers, surfactants, and pharmaceuticals. In addition, this compound has been used in the synthesis of nanomaterials and as a reagent in organic synthesis. It has also been used in the production of fluoro-containing polymers and in the synthesis of fluorinated polymers.
Eigenschaften
IUPAC Name |
1-(1,2,2,3,3,4,4,5-octafluorocyclopentyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F8O/c1-2(16)4(9)3(8)5(10,11)7(14,15)6(4,12)13/h2-3,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNRGQRKVXUTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(C(C(C(C1(F)F)(F)F)(F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)



![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)



